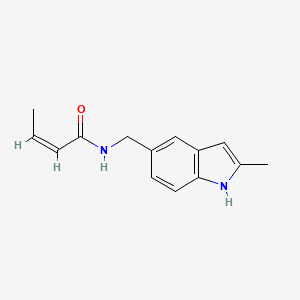

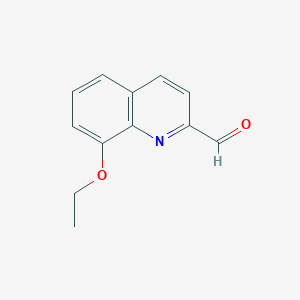

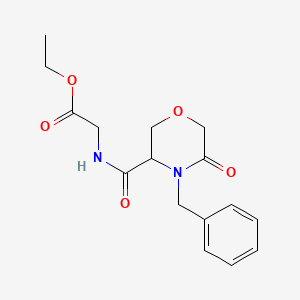

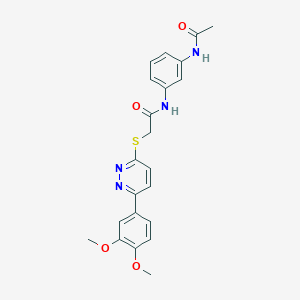

![molecular formula C21H16N4O4S B2417897 N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-89-8](/img/structure/B2417897.png)

N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

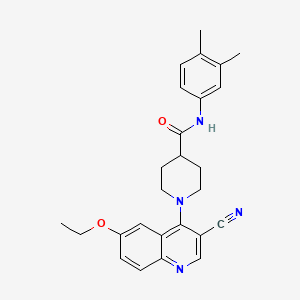

This compound belongs to a class of molecules known as imidazo[2,1-b][1,3]thiazole carboxamide derivatives . These molecules have been identified as potential antimycobacterial agents . The most active derivative in this class, IT10, carries a 4-nitro phenyl moiety .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition . The resulting compound was established by 1H NMR .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclization and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications

Medicinal Chemistry and Drug Design

- Bioactivities : This compound exhibits a broad spectrum of important bioactivities. It has been reported to serve as:

Heterocyclic Chemistry

- Synthetic Methodology : A highly efficient, unprecedented catalyst-free microwave-assisted procedure allows the synthesis of benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles in green media. This transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions. This method expands the repertoire of reaction types in heterocyclic chemistry and opens new avenues for synthesizing bioactive compounds .

Antimycobacterial Agents

- Biological Evaluation : Derivatives of this compound have been evaluated for antimycobacterial activity. Molecular docking and dynamics studies provide insights into their binding patterns and stability. Notably, compounds IT06 and IT10 exhibit promising activity .

Thiadiazole Derivatives

Future Directions

properties

IUPAC Name |

N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4S/c1-12-19(20(27)22-16-7-3-5-14(9-16)13(2)26)30-21-23-18(11-24(12)21)15-6-4-8-17(10-15)25(28)29/h3-11H,1-2H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKHLWIZTBSFRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)

![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)

![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)